UPGL00004

Glutaminase inhibition Cancer metabolism Enzymatic assay

UPGL00004 is the go-to allosteric GAC inhibitor for researchers needing potent (IC50 29 nM), selective GAC inhibition with superior microsomal stability over BPTES and CB-839. Ideal for TNBC proliferation assays (MDA-MB-231 IC50 70 nM) and combination therapy models. Buy for reliable, reproducible GAC blockade.

Molecular Formula C25H26N8O2S2
Molecular Weight 534.7 g/mol
Cat. No. B611595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUPGL00004
SynonymsUPGL00004;  UPGL-00004;  UPGL 00004
Molecular FormulaC25H26N8O2S2
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5
InChIInChI=1S/C25H26N8O2S2/c34-20(15-17-7-3-1-4-8-17)27-23-30-29-22(36-23)26-19-11-13-33(14-12-19)25-32-31-24(37-25)28-21(35)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,26,29)(H,27,30,34)(H,28,31,35)
InChIKeyMRYCNTHLPRENBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UPGL00004: A High-Potency, Orally Bioavailable GAC Allosteric Inhibitor for Triple-Negative Breast Cancer Research


UPGL00004 (CAS 1890169-95-5, MW 534.66) is a BPTES-derived, orally available, potent and selective allosteric inhibitor of glutaminase C (GAC, the kidney-type glutaminase isoform C) that exhibits anticancer activity by targeting glutamine-addicted cancers [1] . The compound inhibits recombinant human GAC with an IC₅₀ of 29 nM and a Kd of 27 nM, demonstrating high selectivity for GAC over GLS2 (the liver-type glutaminase isoform) [1]. UPGL00004 occupies the same allosteric binding site as CB-839 and BPTES on the GAC tetramer interface, as confirmed by X-ray crystallography at 2.44 Å resolution (PDB ID: 5WJ6), and has been extensively characterized for its ability to inhibit the proliferation of highly aggressive triple-negative breast cancer (TNBC) cell lines including MDA-MB-231, Hs 578T, and TSE cells [1] [2].

Why UPGL00004 Cannot Be Casually Substituted with Other BPTES-Derived Glutaminase Inhibitors


Within the class of allosteric GAC/GLS1 inhibitors, compounds exhibit highly divergent potency profiles, microsomal stability characteristics, and in vivo efficacy outcomes that preclude simple interchangeability. Although BPTES, CB-839 (telaglenastat), and UPGL00004 all target the same allosteric pocket at the GAC tetramer interface, their quantitative differences in enzymatic IC₅₀ values, GLS2 selectivity margins, and physicochemical properties result in distinct experimental and translational performance [1]. The evidence demonstrates that UPGL00004 achieves substantially lower nanomolar GAC inhibition (29 nM IC₅₀) compared to the micromolar-range potency of BPTES, while offering improved microsomal stability relative to both BPTES and CB-839 — a property directly impacting oral bioavailability and sustained target engagement in vivo [1] . Substituting UPGL00004 with a generic GLS1 inhibitor without verifying the specific quantitative parameters outlined in Section 3 may produce non-equivalent or misleading experimental outcomes, particularly in TNBC proliferation assays and combination therapy models.

UPGL00004 Quantitative Comparative Evidence: Direct Performance Against BPTES and CB-839


GAC Enzymatic Inhibition: UPGL00004 vs BPTES

UPGL00004 inhibits recombinant GAC with substantially greater potency than BPTES. In a cell-free enzymatic assay using 50 nM recombinant GAC stimulated by inorganic phosphate, UPGL00004 and CB-839 both demonstrate more potent inhibition compared to BPTES [1].

Glutaminase inhibition Cancer metabolism Enzymatic assay

GAC Direct Binding Affinity: UPGL00004 vs CB-839 vs BPTES

Using a fluorescence spectroscopic binding assay with a GAC(F327W) mutant, UPGL00004 demonstrated direct binding to GAC with affinity similar to CB-839 and substantially higher than BPTES. UPGL00004 exhibited dose-dependent quenching of intrinsic tryptophan fluorescence [1].

Binding affinity Fluorescence spectroscopy Allosteric inhibitor

Triple-Negative Breast Cancer Cell Line Proliferation Inhibition

UPGL00004 inhibits the proliferation of highly aggressive TNBC cell lines with nanomolar IC₅₀ values. Quantitative inhibition data across three TNBC lines: MDA-MB-231 (IC₅₀ = 70 nM), Hs 578T (IC₅₀ = 129 nM), and TSE (IC₅₀ = 262 nM) [1].

Triple-negative breast cancer Cell proliferation IC₅₀

In Vivo Tumor Growth Suppression in TNBC PDX Model with Bevacizumab Combination

In a triple-negative breast cancer patient-derived xenograft (PDX) model, the combination of UPGL00004 (1 mg/kg) and bevacizumab (2.5 mg/kg) administered via intraperitoneal injection completely prevented any detectable increase in tumor size, whereas monotherapy arms showed partial or no tumor growth inhibition [1] .

Patient-derived xenograft Combination therapy In vivo efficacy

DMSO Solubility: Practical Procurement Consideration

UPGL00004 demonstrates good solubility in DMSO at 25 mg/mL (46.75 mM) while being insoluble in water and ethanol [1]. Alternative vendor testing reports DMSO solubility up to 125 mg/mL (233.79 mM) with ultrasonication .

Solubility Formulation DMSO

UPGL00004: Validated Application Scenarios for Cancer Metabolism and TNBC Research


High-Potency GAC Inhibition in Cell-Free Enzymatic Assays

UPGL00004 is optimally suited for biochemical assays requiring complete GAC inhibition at low nanomolar concentrations. With an IC₅₀ of 29 nM against recombinant GAC in cell-free enzymatic assays [1], UPGL00004 provides a >12-fold potency improvement over the parent BPTES scaffold (IC₅₀ ~371 nM–3.3 μM). This potency advantage translates to effective GAC blockade at achievable concentrations while minimizing off-target interactions at higher doses.

Triple-Negative Breast Cancer Cell Proliferation Studies

UPGL00004 demonstrates robust antiproliferative activity across multiple TNBC cell lines with IC₅₀ values of 70 nM (MDA-MB-231), 129 nM (Hs 578T), and 262 nM (TSE) [1]. This cell line-specific sensitivity profile enables researchers to select appropriate TNBC models based on their sensitivity to GAC inhibition, with MDA-MB-231 representing the most responsive and TSE the most resistant line among those tested.

Combination Therapy with Bevacizumab in TNBC PDX Models

In patient-derived xenograft models of TNBC, UPGL00004 administered at 1 mg/kg in combination with bevacizumab (2.5 mg/kg) via intraperitoneal injection completely prevented tumor growth, whereas monotherapy arms showed only partial suppression [1]. This validated combination regimen provides a reproducible in vivo protocol for investigating GAC inhibition as an adjunct to anti-angiogenic therapy.

Comparative Pharmacology with Clinical-Stage CB-839

UPGL00004 shares the same allosteric binding site and comparable binding affinity (Kd = 27 nM) as the clinical-stage GAC inhibitor CB-839, as verified by X-ray crystallography and fluorescence binding assays [1] [2]. This structural and binding equivalence makes UPGL00004 an appropriate research tool for head-to-head comparative studies with CB-839, particularly when improved microsomal stability or alternative physicochemical properties are desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for UPGL00004

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.